

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery

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Compound of Interest

Compound Name: (4-Phenylmorpholin-2-yl)methanamine

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An In-depth Technical Guide to the Biological Activity of Morpholine-Containing Compounds

Introduction: The Enduring Significance of the Morpholine Moiety

In the landscape of medicinal chemistry, certain structural motifs consistently emerge in successful therapeutic agents, earning the designation of "privileged structures." The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, stands as a quintessential example of such a scaffold.^[1] Its prevalence in a vast array of approved drugs and clinical candidates is no coincidence. The unique physicochemical properties conferred by the morpholine moiety—including enhanced aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it an invaluable tool for drug designers.^[2] The nitrogen atom's moderate basicity and the oxygen's hydrogen-bonding capability allow for fine-tuning of a molecule's interaction with its biological target.^{[3][4]} This guide provides an in-depth exploration of the diverse biological activities of morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

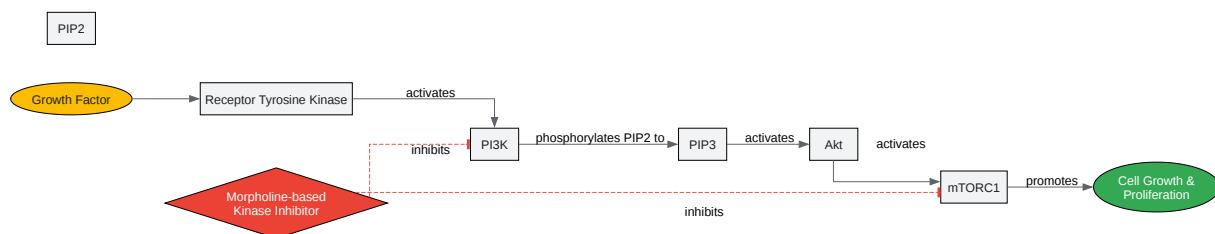
I. Anticancer Activity: Targeting the Engines of Malignancy

The fight against cancer has been a major focus for the application of morpholine-based compounds. These derivatives have been shown to inhibit various cancer cell lines through the modulation of key signaling pathways that govern cell growth, proliferation, and survival.[5][6]

Mechanism of Action: Inhibition of Pro-Survival Signaling

A predominant mechanism by which morpholine-containing anticancer agents exert their effects is through the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR pathway. This signaling cascade is frequently dysregulated in many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[7] Morpholine-substituted compounds have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of these enzymes and blocking their downstream signaling. For instance, derivatives have shown potent inhibition of mTOR, a central regulator of cell growth and metabolism.[8]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by a morpholine-containing inhibitor.



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of morpholine derivatives is highly dependent on their substitution patterns. Key SAR observations include:

- Substitution on the Morpholine Ring: The introduction of substituents on the morpholine ring itself can influence both potency and selectivity. For example, chiral morpholines have been shown to lead to potent mTOR inhibitors with great selectivity over PI3K α .
- Linker and Aromatic System: The nature of the linker connecting the morpholine ring to other aromatic systems is crucial. For instance, in a series of quinazoline derivatives, the presence of a benzamide moiety was found to be important for activity.[\[5\]](#)
- Substituents on Aromatic Rings: Electron-withdrawing or electron-donating groups on appended aromatic rings can significantly modulate activity. For example, trifluoromethoxy and methoxy substitutions on a benzamide-quinazoline scaffold were found to be critical for potent anticancer effects.[\[5\]](#)

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative morpholine-containing compounds against various cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (μ M)	Reference
10e	A549 (Lung)	0.033	[8]
10h	MCF-7 (Breast)	0.087	[8]
Compound 9	H460 (Lung)	0.003	[9]
Compound 9	HT-29 (Colon)	0.42	[9]
Compound 9	MDA-MB-231 (Breast)	0.74	[9]
Compound 10	B16 (Melanoma)	0.30	[9]
Spirooxindole Derivative 3	A549 (Lung)	1.87-4.36	[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

Workflow Diagram:



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Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Steps:

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Addition: Prepare serial dilutions of the morpholine-containing test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Morpholine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[\[3\]](#)[\[10\]](#)

Mechanism of Action

- Antibacterial: The antibacterial mechanism of some morpholine-containing compounds, such as the approved drug linezolid, involves the inhibition of bacterial protein synthesis.
- Antifungal: The primary antifungal mechanism of morpholine derivatives is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. Specifically, they target two enzymes in this pathway: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.

Structure-Activity Relationship (SAR) Insights

- The incorporation of a morpholine ring into various heterocyclic systems, such as quinolones and Schiff bases, has been shown to enhance antimicrobial activity.[\[9\]](#)
- The nature and position of substituents on the aromatic rings attached to the morpholine moiety play a critical role in determining the spectrum and potency of antimicrobial action. For example, a 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine derivative was found to be a potent antimicrobial agent.[\[9\]](#)

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative morpholine derivatives against various microbial strains.

Compound ID	Microbial Strain	MIC (µg/mL)	Reference
Compound 12	Staphylococcus aureus	25	[9]
Compound 12	Escherichia coli	29	[9]
Compound 12	Candida albicans	20	[9]
Compound 12	Aspergillus niger	40	[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Detailed Steps:

- Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard.
- Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Antiviral Activity: Interfering with the Viral Life Cycle

Morpholine-containing compounds have emerged as promising antiviral agents, targeting various stages of the viral life cycle.[3][5][11]

Mechanism of Action

The antiviral mechanisms of morpholine derivatives can be diverse and virus-specific. Some compounds have been shown to interfere with viral entry into host cells by inhibiting the fusion of the viral envelope with the cell membrane.[12] Others may target viral replication by inhibiting key viral enzymes. For example, certain chalcone derivatives containing a morpholine-thiadiazole moiety have shown good activity against the tobacco mosaic virus (TMV) by binding to the viral coat protein.[13]

Quantitative Data: Antiviral Activity

The following table provides the 50% effective concentration (EC50) values for some morpholine derivatives against different viruses.

Compound ID	Virus	EC50 (µg/mL)	Reference
S14	Tobacco Mosaic Virus (curative)	91.8	[13]
S14	Tobacco Mosaic Virus (protective)	130.6	[13]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.[12]

Detailed Steps:

- Cell Seeding: Plate a monolayer of susceptible host cells in a multi-well plate.
- Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the test compound.
- Infection: Infect the cell monolayers with the virus-compound mixtures.

- Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose) to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates for several days to allow for plaque formation.
- Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.

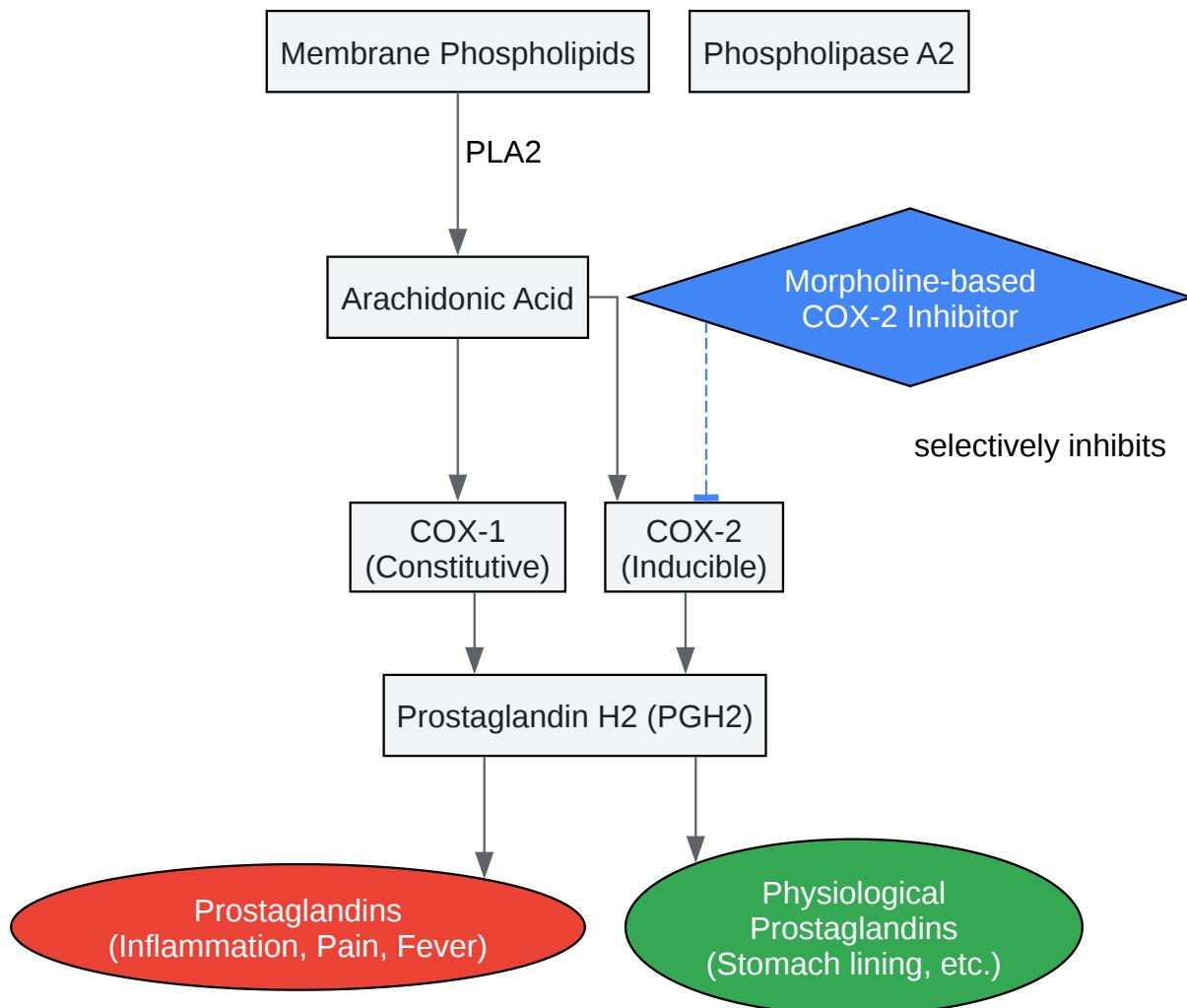
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Morpholine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[\[14\]](#)

Mechanism of Action

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[\[15\]](#)[\[16\]](#) Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Morpholine-containing compounds have been designed as selective COX-2 inhibitors, which is advantageous as COX-2 is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in physiological functions.[\[14\]](#)

Below is a diagram of the prostaglandin biosynthesis pathway and the site of inhibition by COX inhibitors.



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Caption: Prostaglandin biosynthesis pathway and selective inhibition of COX-2.

Quantitative Data: Anti-inflammatory Activity

The following table shows the COX-2 inhibitory activity (IC₅₀) of a representative morpholinopyrimidine derivative.

Compound ID	COX-2 IC50	Reference
V4	Potent inhibition (qualitative)	[14]
V8	Potent inhibition (qualitative)	[14]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is a fluorometric or colorimetric assay that measures the peroxidase activity of the enzyme.

Detailed Steps:

- Reagent Preparation: Prepare assay buffer, COX-2 enzyme, a chromogenic or fluorogenic substrate, and the test compound.
- Reaction Setup: In a 96-well plate, combine the assay buffer, COX-2 enzyme, and various concentrations of the test compound. Include a no-inhibitor control.
- Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
- Signal Measurement: Measure the fluorescence or absorbance change over time using a microplate reader.
- Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value of the inhibitor.

V. Neuroprotective Activity: Guarding Against Neurodegeneration

The unique ability of the morpholine scaffold to improve blood-brain barrier permeability has made it a valuable component in the design of neuroprotective agents.[\[1\]](#)[\[12\]](#) These compounds have shown promise in models of neurodegenerative diseases like Alzheimer's disease.

Mechanism of Action

Morpholine derivatives can exert neuroprotective effects through multiple mechanisms:

- Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.[17][18]
- β -Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid- β peptides, which form the amyloid plaques characteristic of Alzheimer's disease. Inhibition of BACE1 can reduce the formation of these neurotoxic peptides.[12]

Structure-Activity Relationship (SAR) Insights

- In a series of quinoline derivatives, the length of the methylene linker between the quinoline and morpholine moieties was found to be crucial for cholinesterase inhibitory potency, with a two-methylene linker showing optimal activity.[17]
- Substituents on the phenylamino ring of these quinoline derivatives also significantly influenced their activity.[17]

Quantitative Data: Neuroprotective Activity

The following table provides the IC50 values for representative morpholine-containing compounds against neuro-relevant enzymes.

Compound ID	Target Enzyme	IC50 (μ M)	Reference
11g	Acetylcholinesterase (AChE)	1.94	[17]
11g	Butyrylcholinesterase (BChE)	28.37	[17]
47b	β -Secretase (BACE1)	21.13	[12]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory effect of test compounds.

Detailed Steps:

- Reagent Preparation: Prepare a phosphate buffer, AChE enzyme, the substrate acetylthiocholine (ATCh), Ellman's reagent (DTNB), and the test inhibitor.
- Assay Setup: In a 96-well plate, add the buffer, DTNB, and various concentrations of the test compound.
- Enzyme Addition and Pre-incubation: Add the AChE enzyme to the wells and pre-incubate.
- Reaction Initiation: Add the substrate ATCh to start the reaction.
- Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow product from the reaction of thiocholine (produced by AChE) with DTNB.
- Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration to determine the IC₅₀ value.

Conclusion: A Versatile Scaffold with a Bright Future

The morpholine ring has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its advantageous physicochemical properties and synthetic accessibility have enabled the development of a diverse range of biologically active compounds. From targeting critical pathways in cancer to combating microbial infections, interfering with viral machinery, modulating inflammation, and protecting against neurodegeneration, the versatility of the morpholine moiety is remarkable. The continued exploration of novel morpholine derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds immense promise for the discovery of next-generation therapeutics to address a multitude of human diseases. The experimental protocols detailed herein provide a robust framework for the validation and advancement of these promising compounds from the laboratory to the clinic.

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